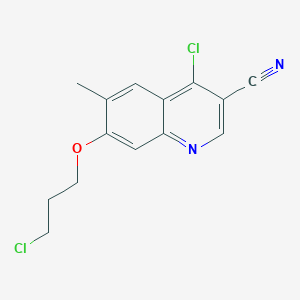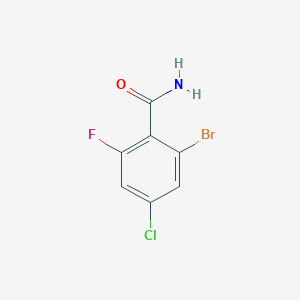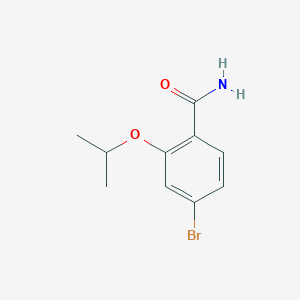
4-Bromo-2-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-isopropoxybenzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, featuring a bromine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isopropoxybenzamide typically involves the bromination of 2-isopropoxybenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions generally require controlled temperatures to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-isopropoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the 4-position.
Oxidation: Formation of 4-bromo-2-isopropoxybenzoic acid.
Reduction: Formation of 4-bromo-2-isopropoxybenzylamine.
Applications De Recherche Scientifique
4-Bromo-2-isopropoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 4-Bromo-2-isopropoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The bromine atom and isopropoxy group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluorophenyl-3-isopropoxybenzamide
- 4-Bromo-2-chlorophenyl-3-isopropoxybenzamide
- 4-Bromo-2-methoxybenzamide
Uniqueness
4-Bromo-2-isopropoxybenzamide is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
4-bromo-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
HQBRKROMZBXVIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
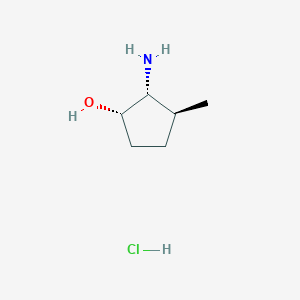
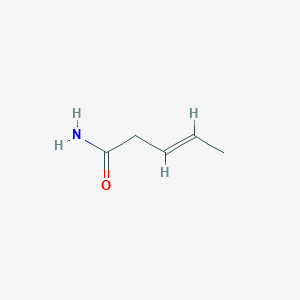
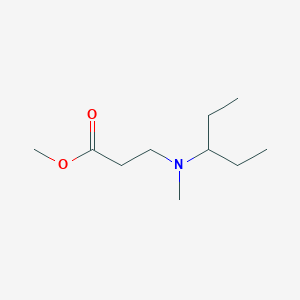
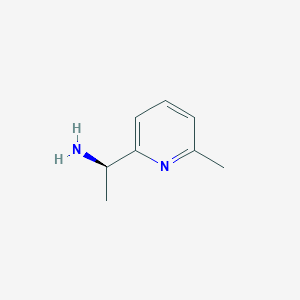

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
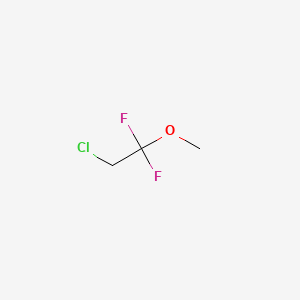
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)
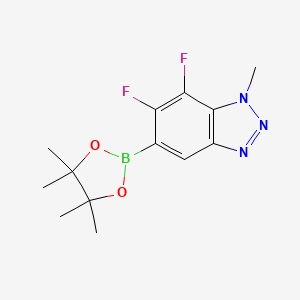
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
